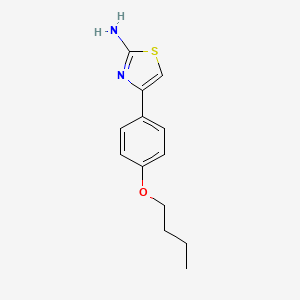![molecular formula C16H21N3O2 B2677669 Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-83-2](/img/structure/B2677669.png)
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate, also known as EAMPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has a molecular formula of C18H22N4O2. EAMPC has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers looking to develop new drugs.
Mécanisme D'action
The exact mechanism of action of Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, it has been found to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate in lab experiments is its ability to exhibit multiple pharmacological properties, making it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to fully elucidate its effects.
Orientations Futures
There are several future directions for research involving Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate. One potential avenue is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and how it can be optimized for use in drug development. Finally, more studies could be conducted to investigate its potential applications in the treatment of cancer.
Méthodes De Synthèse
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of ethyl 4-chloroacetoacetate with ethyl hydrazinecarboxylate to form ethyl 3-hydrazinylpropionate. This intermediate is then reacted with N-ethylaniline to form Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in the treatment of various diseases. For instance, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(13-9-7-6-8-10-13)12-15-14(11-18(3)17-15)16(20)21-5-2/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCAUXWWVDZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN(C=C1C(=O)OCC)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[ethyl(phenyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)
![Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677592.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)




![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)